molecular formula C10H15N2O7P B10760377 N-Glycine-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-YL-methane]

N-Glycine-[3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-YL-methane]

Cat. No.: B10760377
M. Wt: 306.21 g/mol
InChI Key: FEVQWBMNLWUBTF-UHFFFAOYSA-N
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Description

N-Pyridoxyl-Glycine-5-Monophosphate is an organic compound with the molecular formula C10H15N2O7P.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pyridoxyl-Glycine-5-Monophosphate typically involves the reaction of pyridoxal phosphate with glycine under controlled conditions. The reaction is carried out in an aqueous medium, often with the use of a buffer to maintain the pH at an optimal level for the reaction to proceed efficiently .

Industrial Production Methods

Industrial production methods for N-Pyridoxyl-Glycine-5-Monophosphate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Pyridoxyl-Glycine-5-Monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridoxal derivatives, while reduction can yield pyridoxamine derivatives .

Scientific Research Applications

N-Pyridoxyl-Glycine-5-Monophosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its role in enzyme catalysis and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enzyme regulation and metabolic disorders.

    Industry: It is used in the production of pharmaceuticals and as a biochemical reagent

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Pyridoxyl-Glycine-5-Monophosphate is unique due to its specific structure, which allows it to interact with a distinct set of enzymes and metabolic pathways. Its combination of a pyridoxyl group with glycine and a phosphate group provides unique biochemical properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C10H15N2O7P

Molecular Weight

306.21 g/mol

IUPAC Name

2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]acetic acid

InChI

InChI=1S/C10H15N2O7P/c1-6-10(15)8(3-11-4-9(13)14)7(2-12-6)5-19-20(16,17)18/h2,11,15H,3-5H2,1H3,(H,13,14)(H2,16,17,18)

InChI Key

FEVQWBMNLWUBTF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)CNCC(=O)O)COP(=O)(O)O

Origin of Product

United States

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